molecular formula C13H15ClN2S2 B12298446 2-[[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methylsulfanyl]-1,3-benzothiazole;hydrochloride

2-[[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methylsulfanyl]-1,3-benzothiazole;hydrochloride

Cat. No.: B12298446
M. Wt: 298.9 g/mol
InChI Key: YBEOVINMGMSNCA-CVLICLBHSA-N
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Description

2-[[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methylsulfanyl]-1,3-benzothiazole;hydrochloride is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methylsulfanyl]-1,3-benzothiazole;hydrochloride typically involves multiple steps, including cyclopropanation and sulfonation reactions. One common method involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru(II) catalysis . This method is efficient and yields high purity products.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using palladium-catalyzed processes . These methods are optimized for high yield and scalability, making them suitable for pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

2-[[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methylsulfanyl]-1,3-benzothiazole;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound.

Scientific Research Applications

2-[[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methylsulfanyl]-1,3-benzothiazole;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methylsulfanyl]-1,3-benzothiazole;hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methylsulfanyl]-1,3-benzothiazole;hydrochloride apart from similar compounds is its unique bicyclic structure and the presence of both sulfur and nitrogen atoms, which confer distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C13H15ClN2S2

Molecular Weight

298.9 g/mol

IUPAC Name

2-[[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]methylsulfanyl]-1,3-benzothiazole;hydrochloride

InChI

InChI=1S/C13H14N2S2.ClH/c1-2-4-12-11(3-1)15-13(17-12)16-7-10-8-5-14-6-9(8)10;/h1-4,8-10,14H,5-7H2;1H/t8-,9+,10?;

InChI Key

YBEOVINMGMSNCA-CVLICLBHSA-N

Isomeric SMILES

C1[C@@H]2[C@@H](C2CSC3=NC4=CC=CC=C4S3)CN1.Cl

Canonical SMILES

C1C2C(C2CSC3=NC4=CC=CC=C4S3)CN1.Cl

Origin of Product

United States

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